molecular formula C15H12BrN3O3 B2780738 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide CAS No. 946234-92-0

5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide

Cat. No.: B2780738
CAS No.: 946234-92-0
M. Wt: 362.183
InChI Key: DZUKRGFSYOMHNG-UHFFFAOYSA-N
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Description

5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system, and a furan ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves multiple steps:

  • Formation of the Pyrido[1,2-a]pyrimidine Core

      Starting Materials: 2,7-dimethylpyrido[1,2-a]pyrimidine.

      Reaction Conditions: This core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.

  • Bromination

      Reagents: Bromine or N-bromosuccinimide (NBS).

      Conditions: The bromination is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction and prevent over-bromination.

  • Furan-2-carboxamide Formation

      Starting Materials: Furan-2-carboxylic acid.

      Reagents: Ammonia or amines for amidation.

      Conditions: The carboxylic acid is converted to the corresponding amide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

  • Coupling Reaction

      Reagents: The brominated pyrido[1,2-a]pyrimidine and furan-2-carboxamide.

      Conditions: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the site of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in inert solvents like tetrahydrofuran (THF) under anhydrous conditions.

      Products: Reduction can yield reduced forms of the compound, such as alcohols or amines.

  • Substitution

      Reagents: Nucleophiles like amines, thiols, or halides.

      Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

      Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.

    Molecular Probes: The compound can be used as a fluorescent probe in biological assays to study cellular processes.

Medicine

    Drug Development: Its potential as a pharmacophore makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Anticancer Research: Preliminary studies may indicate its efficacy in inhibiting cancer cell growth.

Industry

    Agriculture: It could be used in the development of agrochemicals for pest control.

    Pharmaceuticals: Its derivatives might be used in the formulation of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide: Chlorine substituent instead of bromine.

    N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide: Lacks the bromine substituent.

Uniqueness

The presence of the bromine atom in 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

5-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3/c1-8-3-6-12-17-9(2)13(15(21)19(12)7-8)18-14(20)10-4-5-11(16)22-10/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUKRGFSYOMHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(O3)Br)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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